m-PEG1-NHS ester

PROTAC Linker PEGylation Bioconjugation

Choose m-PEG1-NHS ester for a precisely defined, single-unit PEG1 spacer. This minimal-length linker is critical for maintaining target binding affinity in PROTACs and enabling high-density surface functionalization without steric bulk. Its methoxy cap enhances solubility while preserving native biomolecule conformation. For researchers seeking optimized ternary complex geometries and minimal steric hindrance, this is the definitive reagent.

Molecular Formula C8H11NO5
Molecular Weight 201.18 g/mol
CAS No. 1027371-75-0
Cat. No. B1676783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG1-NHS ester
CAS1027371-75-0
Synonymsm-PEG1-NHS ester
Molecular FormulaC8H11NO5
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESCOCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C8H11NO5/c1-13-5-4-8(12)14-9-6(10)2-3-7(9)11/h2-5H2,1H3
InChIKeyGDPPBYZKFKEXML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG1-NHS Ester (CAS 1027371-75-0): Procurement Specifications and Class Definition


m-PEG1-NHS ester is a short-chain, monofunctional polyethylene glycol (PEG) derivative characterized by a methoxy terminal group and an amine-reactive N-hydroxysuccinimide (NHS) ester . As a single-unit PEG (PEG1) alkyl/ether-based linker with a molecular weight of 201.18 g/mol, it is primarily employed as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and for the PEGylation of primary amine-containing biomolecules . Its compact, single ethylene oxide spacer arm is designed for precise, minimal-distance bioconjugation applications where longer PEG chains may introduce unwanted flexibility or steric bulk .

Why Generic Substitution Fails for m-PEG1-NHS Ester: The PEG1 Dimensional Constraint


While the reactive NHS ester chemistry is common across many PEG linkers, the defining and differentiating feature of m-PEG1-NHS ester is its precisely defined, single-unit PEG1 spacer length . This is not a generic PEG linker; substituting with a similar compound like m-PEG2-NHS ester or m-PEG3-NHS ester, which possess longer spacer arms, fundamentally alters the dimensional and physicochemical properties of the resulting conjugate . The PEG1 spacer provides a very short, compact linkage, which is critical when a minimal distance between conjugated moieties is required to maintain target binding affinity or to avoid steric clashes that can occur with longer, more flexible PEG chains . Therefore, the selection of this specific linker is a quantitative choice driven by the need for the minimal PEG spacer architecture.

Quantitative Differentiators: A Comparative Data Guide for m-PEG1-NHS Ester Selection


Molecular Weight and Spatial Constraint: m-PEG1 vs. m-PEG2-NHS Ester

m-PEG1-NHS ester provides a minimal spacer arm, which is quantifiably smaller than the next closest analog, m-PEG2-NHS ester. This difference in size is critical for applications where the conjugated entities must be held in close proximity . The shorter linker reduces the degrees of freedom and potential for off-target interactions that a longer, more flexible linker might introduce .

PROTAC Linker PEGylation Bioconjugation

Hydrolysis Stability in Aqueous Formulation: NHS Ester T1/2 Comparison

The stability of NHS ester linkers in aqueous buffers is a primary concern for reaction yield and reproducibility. The half-life (T1/2) of the NHS ester is directly impacted by the chemical linkage between the PEG and the NHS group. For m-PEG1-NHS ester, the ester linkage can be of the 'Type B (SG)' or 'Type C (SS)' variety, with typical half-lives measured in minutes. This is a quantifiable difference compared to the more stable 'Type A (SCM)' or 'Type D/E (GAS/SAS)' amide-linked NHS esters, which can have half-lives on the order of 10-20 minutes [1].

Linker Stability Bioconjugation Formulation

Reaction pH Optimization: Impact on Conjugation Efficiency

The reaction of m-PEG1-NHS ester with primary amines is pH-dependent, with an optimal range for efficient conjugation. The hydrolysis of the NHS ester, a competing reaction, also accelerates at higher pH. The optimal pH for NHS ester conjugation is 7.0-7.5, which balances amine nucleophilicity against ester hydrolysis . This is a distinct requirement compared to alternative amine-reactive esters, such as TFP esters, which have an optimal pH of 7.5-8.0 .

Conjugation Chemistry Amine Labeling Process Optimization

Optimized Application Scenarios for m-PEG1-NHS Ester Driven by Dimensional and Chemical Evidence


Synthesis of PROTACs Requiring a Minimal, Compact Linker

In the design of PROTACs, the linker length and flexibility are critical parameters that dictate the formation of a functional ternary complex. m-PEG1-NHS ester is the optimal choice for scenarios where the distance between the target protein ligand and the E3 ligase ligand must be minimized to prevent loss of potency or off-target degradation . Its single PEG unit provides a rigid, short spacer arm, which contrasts with longer PEG2 or PEG3 linkers that introduce flexibility and can lead to suboptimal ternary complex geometries .

Site-Specific PEGylation of Small Peptides and Amine-Modified Oligonucleotides

When PEGylating small molecules like peptides or amine-modified oligonucleotides, the addition of a large PEG chain can sterically hinder the molecule's biological activity. The use of m-PEG1-NHS ester introduces a minimal, hydrophilic 'cap' that enhances solubility and reduces immunogenicity without adding significant bulk . The compact nature of the PEG1 spacer, as quantified in Section 3, makes it superior to larger m-PEG-NHS analogs for applications where preserving the native conformation and activity of a small biomolecule is paramount .

Surface Modification Requiring High-Density Functionalization

For the functionalization of nanoparticles or planar surfaces, a high density of conjugated molecules is often desired. The minimal footprint of m-PEG1-NHS ester allows for denser packing of the PEG chains on a surface compared to longer, bulkier PEG linkers . This quantitative advantage in potential packing density translates directly to a higher number of functional groups per unit area, which is a key performance metric for applications in biosensing, diagnostics, and targeted drug delivery .

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